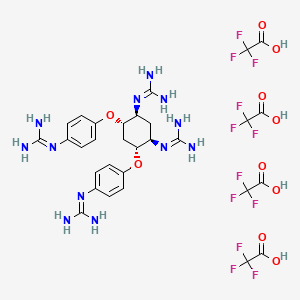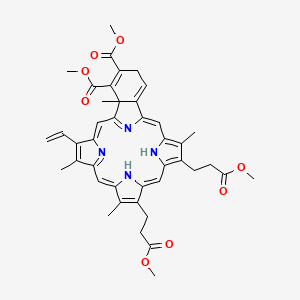
德州红
描述
Texas Red, also known as sulforhodamine 101 acid chloride, is a red fluorescent dye . It is commonly used in histology for staining cell specimens, sorting cells with fluorescent-activated cell sorting machines, in fluorescence microscopy applications, and in immunohistochemistry . Texas Red fluoresces at about 615 nm, and the peak of its absorption spectrum is at 589 nm .
Synthesis Analysis
Texas Red is susceptible to hydrolysis and its low solubility in water may complicate its conjugation to some biomolecules . To overcome this difficulty, Texas Red-X succinimidyl ester is offered, which contains an additional seven-atom aminohexanoyl spacer (“X”) between the fluorophore and its reactive group .
Molecular Structure Analysis
The molecular formula of Texas Red is C31H29ClN2O6S2 . The compound is usually a mixture of two monosulfonyl chlorides, either as pictured, or with the SO3 and SO2Cl groups exchanged .
Chemical Reactions Analysis
Texas Red can easily form conjugates with proteins via the sulfonyl chloride (SO2Cl) group . In water, the sulfonyl chloride group of unreacted Texas Red molecules hydrolyses to sulfonate and the molecule becomes the very water-soluble sulforhodamine 101 which is easy to wash out selectively .
Physical And Chemical Properties Analysis
Texas Red has a molar mass of 625.15 g·mol−1 . It is soluble in water as well as other polar solvents, such as Dimethylformamide and acetonitrile . The absorption extinction coefficient at 596 nm is about 85,000 M−1 cm−1 .
科学研究应用
Fluorescence Microscopy
Texas Red is a commonly used fluorescent dye that emits red light. It is widely used in biological and medical research to label and observe cell structure and function . The fluorescence signal observed under the microscope is clear and precise .
Flow Cytometry
Texas Red is used in flow cytometry, a technique used to measure the physical and chemical characteristics of cells or particles in a fluid as it passes through at least one laser .
Molecular Biology
In molecular biology, Texas Red is used to label and observe various cellular processes . It allows scientists to see particular molecules, proteins, or structures inside of cells, providing important information about how they interact and operate .
Multicolor Labeling
Texas Red has a unique emission spectrum with an emission peak at approximately 615 nm, in the red portion of the spectrum . This unique emission makes it easier to distinguish from other fluorophores that may emit in the green or blue spectrum, thus facilitating multicolor labeling using different dyes simultaneously .
Long-term Imaging
Texas Red is relatively stable under a microscope and more resistant to photobleaching (fading due to light exposure) than some other dyes . This property is critical for long-term imaging or when multiple scans are required .
Industrial Applications
Apart from life sciences, Texas Red filters are also used in industrial settings where it is essential to detect particular light wavelengths, such as in quality control and material analysis .
作用机制
Target of Action
Texas Red is a bright red-fluorescent dye that is commonly conjugated to antibodies and proteins for cellular imaging applications . The primary targets of Texas Red are these antibodies and proteins, which play a crucial role in the structure and function of cells. For instance, it can be conjugated to phalloidins for cytoskeleton counterstaining or antibody conjugates for immunofluorescence .
Mode of Action
Texas Red operates by binding to its targets (antibodies and proteins) and emitting a fluorescent signal when excited by light. This signal is then detected and visualized using fluorescence microscopy. The dye has an excitation peak at 561 or 594 nm laser lines .
Biochemical Pathways
The biochemical pathways affected by Texas Red primarily involve cellular imaging. By binding to specific antibodies and proteins, Texas Red allows researchers to visualize and study various cellular structures and processes. For example, when conjugated to phalloidin, Texas Red can be used to stain and visualize the actin cytoskeleton .
Pharmacokinetics
It’s worth noting that texas red sulfonyl chloride is susceptible to hydrolysis and has low solubility in water, which may complicate its conjugation to some biomolecules .
Result of Action
The result of Texas Red’s action is the clear and precise visualization of cellular structures and processes. By emitting a strong fluorescent signal, Texas Red allows researchers to detect and study even low-abundance targets in a sample . This can provide valuable insights into cellular function and pathology.
Action Environment
The action of Texas Red can be influenced by various environmental factors. For instance, the dye’s photostability can be affected by the buffer in which it is used . Additionally, the brightness and stability of Texas Red conjugates can be influenced by the specific environmental conditions of the cellular imaging application . Despite these factors, Texas Red remains a valuable tool for cellular imaging due to its high fluorescence efficiency and unique emission spectrum .
未来方向
属性
IUPAC Name |
5-chlorosulfonyl-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29ClN2O6S2/c32-41(35,36)20-9-10-21(26(17-20)42(37,38)39)27-24-15-18-5-1-11-33-13-3-7-22(28(18)33)30(24)40-31-23-8-4-14-34-12-2-6-19(29(23)34)16-25(27)31/h9-10,15-17H,1-8,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLHNVLQVRSVEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=O)(=O)Cl)S(=O)(=O)[O-])CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29ClN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Reddish-brown or purple powder; [MSDSonline] | |
| Record name | Texas Red | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2451 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Texas red | |
CAS RN |
934482-80-1, 82354-19-6 | |
| Record name | Texas Red sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934482801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulforhodamine 101 acid chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TEXAS RED SULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734EQA7PWK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)
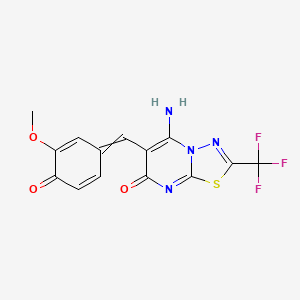
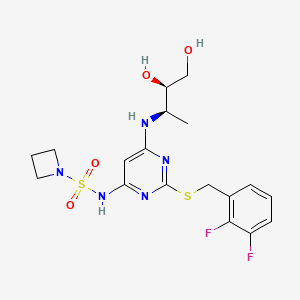


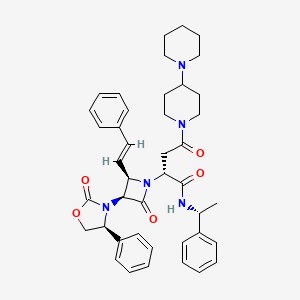
![3-[4-[(7-Hydroxy-2-oxo-3-phenylchromen-4-yl)methyl]phenyl]prop-2-enoic acid](/img/structure/B611005.png)
![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)


